4E1RCat

Beschreibung

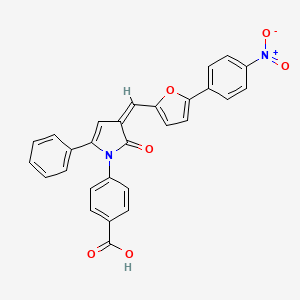

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQRBOIMSKMFFO-PGMHBOJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4E1RCat in Inhibiting Cap-Dependent Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4E1RCat, a small molecule inhibitor of cap-dependent translation. 4E1RCat represents a significant tool for both basic research and therapeutic development, primarily by targeting the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis frequently dysregulated in cancer. This document details the molecular interactions, biochemical effects, and cellular consequences of 4E1RCat activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Cap-Dependent Translation and the Role of eIF4E

Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure (m7GpppN) of messenger RNA (mRNA). The eIF4F complex is composed of three key proteins:

-

eIF4E: The cap-binding protein, which directly recognizes and binds to the 5' cap of mRNA. Its availability is a rate-limiting step in translation initiation.

-

eIF4G: A large scaffolding protein that recruits other components of the translation machinery, including the mRNA helicase eIF4A and the 40S ribosomal subunit via its interaction with eIF3.

-

eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNAs, facilitating ribosome scanning.

The assembly and activity of the eIF4F complex are tightly regulated by signaling pathways, most notably the PI3K/Akt/mTOR pathway. A key negative regulator of eIF4E is the 4E-binding protein (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to the same site on eIF4E as eIF4G, thereby preventing the formation of the eIF4F complex and inhibiting cap-dependent translation.[1][2]

4E1RCat: A Dual Inhibitor of eIF4E Interactions

4E1RCat is a small molecule identified through high-throughput screening of chemical libraries for inhibitors of the eIF4E:eIF4G interaction.[1] Subsequent characterization revealed that 4E1RCat functions as a dual inhibitor, disrupting the interaction of eIF4E with both its activating partner, eIF4G, and its inhibitory partner, 4E-BP1.[3][4]

Mechanism of Action

Molecular modeling studies suggest that 4E1RCat binds to a region on the dorsal surface of eIF4E.[3] This binding site overlaps with the binding sites for both eIF4G and 4E-BP1, which share a consensus Y(X)4LΦ binding motif. By occupying this crucial interface, 4E1RCat sterically hinders the association of both proteins with eIF4E. This dual inhibitory action prevents the assembly of the functional eIF4F complex, a critical step for the recruitment of ribosomes to capped mRNAs. Consequently, 4E1RCat specifically inhibits cap-dependent translation, while cap-independent translation mechanisms, such as those mediated by internal ribosome entry sites (IRES), remain largely unaffected.[3]

Quantitative Data on 4E1RCat Activity

The inhibitory potency of 4E1RCat has been quantified in various biochemical and cellular assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Assay | Reference |

| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][5][6][7] |

| IC50 (eIF4E:eIF4G Interaction) | 3.2 µM | Not specified | [4][8] |

| Inhibition of Protein Synthesis (in vivo) | Effective at 50 µM | [35S]-methionine incorporation in MDA-MB-231 and HeLa cells | [3][9] |

Experimental Protocols for Characterizing 4E1RCat

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of 4E1RCat.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of the eIF4E:eIF4G interaction in a high-throughput format.

Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 4E1RCat in DMSO.

-

Dilute recombinant GST-eIF4G and His-eIF4E proteins in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Prepare solutions of a terbium-cryptate labeled anti-GST antibody (donor) and a d2-labeled anti-His antibody (acceptor).

-

-

Assay Procedure:

-

In a 384-well plate, add a defined volume of the 4E1RCat solution at various concentrations.

-

Add the GST-eIF4G and His-eIF4E proteins to the wells.

-

Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for protein-inhibitor interaction.

-

Add the donor and acceptor antibody solutions to the wells.

-

Incubate for a further period (e.g., 1-2 hours) to allow for antibody binding.

-

-

Data Acquisition:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

GST Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the effect of 4E1RCat on the interaction between eIF4E and eIF4G.

Principle: A GST-tagged "bait" protein (e.g., GST-eIF4G) is immobilized on glutathione-agarose beads. A cell lysate or a solution containing the "prey" protein (e.g., eIF4E) is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein in the pull-down fraction is then detected by Western blotting.

Protocol:

-

Bead Preparation:

-

Wash glutathione-agarose beads with a binding buffer (e.g., PBS with 0.1% Triton X-100).

-

-

Protein Binding:

-

Incubate the beads with a solution containing the GST-eIF4G fusion protein to immobilize the bait.

-

Wash the beads to remove any unbound GST-eIF4G.

-

-

Interaction Assay:

-

Incubate the GST-eIF4G-bound beads with a cell lysate or a solution of purified eIF4E in the presence of varying concentrations of 4E1RCat or a vehicle control (DMSO).

-

Incubate at 4°C with gentle rotation for a defined period (e.g., 2-4 hours).

-

-

Washing and Elution:

-

Wash the beads several times with binding buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for eIF4E, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the presence of eIF4E using a chemiluminescence substrate.

-

In Vitro Translation Assay

This assay measures the effect of 4E1RCat on the synthesis of a reporter protein from a capped mRNA template.

Principle: A cell-free extract, typically rabbit reticulocyte lysate, containing all the necessary components for translation is programmed with a specific mRNA. The amount of protein synthesized is then quantified, often through the activity of a reporter enzyme (e.g., luciferase) or by the incorporation of radiolabeled amino acids.

Protocol:

-

mRNA Preparation:

-

Synthesize a capped and polyadenylated reporter mRNA (e.g., firefly luciferase) through in vitro transcription.

-

As a control for cap-independent translation, a bicistronic mRNA containing an IRES element upstream of a second reporter (e.g., Renilla luciferase) can be used.

-

-

Translation Reaction:

-

Set up translation reactions containing rabbit reticulocyte lysate, an amino acid mixture (with or without a radiolabeled amino acid like [35S]-methionine), and the reporter mRNA.

-

Add varying concentrations of 4E1RCat or a vehicle control to the reactions.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

-

Quantification:

-

Luciferase Assay: If a luciferase reporter is used, add the appropriate substrate and measure the luminescence using a luminometer.

-

Radiolabel Incorporation: If [35S]-methionine is used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

-

Polysome Profiling

This technique is used to assess the global status of translation initiation within a cell by separating mRNAs based on the number of associated ribosomes.

Principle: Cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. mRNAs that are actively being translated will be associated with multiple ribosomes (polysomes) and will sediment further down the gradient. mRNAs that are poorly translated or not translated will be associated with few or no ribosomes and will remain in the lighter fractions.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with 4E1RCat or a vehicle control for a specified duration.

-

Prior to lysis, treat cells with cycloheximide to "freeze" the ribosomes on the mRNA.

-

Lyse the cells in a buffer that preserves the integrity of the polysomes.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare a linear sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.

-

Carefully layer the cell lysate on top of the gradient.

-

Centrifuge at high speed for a sufficient time to separate the ribosomal subunits, monosomes, and polysomes.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal profile.

-

Collect fractions corresponding to different parts of the profile (e.g., non-polysomal, light polysomal, heavy polysomal).

-

-

RNA Extraction and Analysis:

-

Extract RNA from the collected fractions.

-

Analyze the distribution of specific mRNAs across the gradient using techniques like quantitative RT-PCR (qRT-PCR) or Northern blotting to determine their translational status.

-

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Cap-Dependent Translation Inhibition by 4E1RCat

Caption: Signaling pathway of 4E1RCat action.

Experimental Workflow for Characterizing 4E1RCat

Caption: Workflow for 4E1RCat characterization.

Conclusion

4E1RCat is a valuable chemical probe for studying the intricacies of cap-dependent translation and a promising lead compound for the development of novel therapeutics. Its well-defined mechanism of action, centered on the dual inhibition of eIF4E's interactions with eIF4G and 4E-BP1, provides a clear rationale for its biological effects. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of 4E1RCat and similar molecules targeting the eIF4F complex. The continued exploration of such inhibitors holds significant promise for advancing our understanding of translational control in health and disease, and for the development of targeted therapies for a range of human pathologies, particularly cancer.

References

- 1. Polysome profiling - Wikipedia [en.wikipedia.org]

- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

The Role of 4E1RCat in Blocking the eIF4E-eIF4G Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, and its interaction with the scaffolding protein eIF4G is a rate-limiting step for cap-dependent translation. Dysregulation of this interaction is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of 4E1RCat, a small molecule inhibitor that effectively disrupts the eIF4E-eIF4G interaction. We will delve into its mechanism of action, present key quantitative data from seminal studies, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Introduction to the eIF4F Complex and the Role of eIF4E

Eukaryotic translation initiation is a tightly controlled process, with the assembly of the eIF4F complex at the 5' cap of mRNA being a pivotal event.[1] This complex is comprised of three key proteins:

-

eIF4E: The cap-binding protein that directly recognizes and binds to the 7-methylguanosine (m7G) cap structure of mRNA.[2]

-

eIF4G: A large scaffolding protein that orchestrates the recruitment of other initiation factors, including the RNA helicase eIF4A and the poly(A)-binding protein (PABP), which facilitates mRNA circularization.[3][4]

-

eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of mRNA, allowing for ribosome scanning.[3]

The interaction between eIF4E and eIF4G is a crucial step for the recruitment of the 43S pre-initiation complex to the mRNA, thereby initiating translation.[4] The availability of eIF4E is regulated by a family of inhibitory proteins known as the 4E-binding proteins (4E-BPs).[2][3] In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, competitively inhibiting the formation of the eIF4F complex and repressing cap-dependent translation.[2][5] Signaling pathways, such as the PI3K/mTOR pathway, lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E and promoting translation initiation.[2][6]

4E1RCat: A Small Molecule Inhibitor of the eIF4E-eIF4G Interaction

4E1RCat is a cell-permeable oxopyrrolyl benzoate compound identified through high-throughput screening as a potent inhibitor of the eIF4E-eIF4G interaction.[1] Unlike some other inhibitors that paradoxically enhance the eIF4E:4E-BP1 interaction, 4E1RCat blocks the binding of both eIF4G and 4E-BP1 to eIF4E.[1] This dual inhibitory action makes it a valuable tool for studying the consequences of disrupting eIF4F complex formation and a promising lead compound for cancer therapy.[1]

Mechanism of Action

Molecular modeling studies suggest that 4E1RCat binds to a region on the dorsal surface of eIF4E that is utilized by both eIF4G and 4E-BPs for binding.[1][7] In silico analysis revealed five shallow pockets on the eIF4E surface that can accommodate small molecule interactions, and 4E1RCat is predicted to bind to four of these pockets, thereby sterically clashing with and preventing the binding of its natural protein partners.[1][7] This direct competition for a common binding site is the basis of its inhibitory activity. Some studies also suggest a potential allosteric mechanism of action for similar compounds, where binding to a site distant from the eIF4G binding epitope induces conformational changes that disrupt the interaction.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of 4E1RCat from various studies.

| Parameter | Value | Assay | Reference |

| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | TR-FRET | [1][10] |

| IC50 (eIF4E:eIF4G Interaction) | < 10 µM | TR-FRET | [1] |

| IC50 (eIF4E:eIF4G Interaction) | 3.2 µM | Not Specified | [11] |

| Inhibition of Cap-Dependent Translation | Dose-dependent | In vitro translation assay | [10] |

Table 1: In Vitro Inhibitory Activity of 4E1RCat

| Cell Line | Effect | Concentration | Reference |

| MDA-MB-231 | Inhibition of protein synthesis | 50 µM | [1] |

| HeLa | Inhibition of protein synthesis | 50 µM | [1] |

| Jurkat | Disruption of polysomes | 50 µM | [1] |

| Pten+/-Eµ-Myc tumors | Increased apoptosis (with doxorubicin) | 15 mg/kg (in vivo) | [1] |

Table 2: Cellular and In Vivo Effects of 4E1RCat

Signaling Pathways and Experimental Workflows

Regulation of eIF4F Complex Assembly

The formation of the eIF4F complex is a key regulatory node in protein synthesis, primarily controlled by the mTOR signaling pathway.

Caption: mTOR signaling pathway regulating eIF4F complex assembly and the inhibitory action of 4E1RCat.

Experimental Workflow for Assessing 4E1RCat Activity

The following diagram illustrates a typical experimental workflow to characterize the inhibitory properties of 4E1RCat.

Caption: A generalized experimental workflow for the characterization of 4E1RCat.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the interaction between eIF4E and eIF4G in a high-throughput format.

Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors of the interaction will disrupt this energy transfer.

Methodology:

-

Reagents:

-

Recombinant GST-eIF4E (donor-labeled, e.g., with a terbium cryptate-labeled anti-GST antibody).

-

Recombinant His-tagged eIF4G fragment (e.g., residues 551-650) (acceptor-labeled, e.g., with a d2-labeled anti-His antibody).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM DTT, 0.1% BSA).

-

4E1RCat or other test compounds.

-

-

Procedure:

-

In a 384-well plate, add a fixed concentration of GST-eIF4E and the anti-GST donor antibody.

-

Add serial dilutions of 4E1RCat or control compounds.

-

Add a fixed concentration of the His-eIF4G fragment and the anti-His acceptor antibody.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours).

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

GST Pull-Down Assay

This assay provides a qualitative or semi-quantitative assessment of the eIF4E-eIF4G interaction.

Principle: GST-tagged eIF4E is immobilized on glutathione-sepharose beads. The ability of a partner protein (e.g., eIF4G) to bind to the immobilized eIF4E is then tested in the presence or absence of an inhibitor.

Methodology:

-

Reagents:

-

Recombinant GST-eIF4E and GST as a control.

-

Glutathione-sepharose beads.

-

Cell lysate or recombinant eIF4G.

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.2 mM EDTA, 1 mM DTT, 0.5% NP-40).

-

Wash buffer (same as binding buffer).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

4E1RCat or vehicle control.

-

-

Procedure:

-

Incubate GST-eIF4E or GST with glutathione-sepharose beads to immobilize the protein.

-

Wash the beads to remove unbound protein.

-

Incubate the beads with cell lysate or recombinant eIF4G in the presence of 4E1RCat or vehicle.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4G and eIF4E. A decrease in the amount of eIF4G pulled down in the presence of 4E1RCat indicates inhibition of the interaction.

-

In Vitro Translation Assay

This assay measures the effect of 4E1RCat on the synthesis of proteins from capped and uncapped mRNA templates.

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) is used to translate mRNAs in vitro. The incorporation of a radiolabeled amino acid (e.g., [35S]-methionine) into newly synthesized proteins is measured.

Methodology:

-

Reagents:

-

Rabbit reticulocyte lysate (RRL).

-

Capped mRNA (e.g., luciferase mRNA with an m7GpppG cap).

-

Uncapped mRNA or mRNA with an internal ribosome entry site (IRES) as a control for cap-independent translation.

-

[35S]-methionine.

-

4E1RCat or vehicle control.

-

-

Procedure:

-

Set up translation reactions containing RRL, amino acid mixture (lacking methionine), [35S]-methionine, and either capped or uncapped mRNA.

-

Add serial dilutions of 4E1RCat or vehicle.

-

Incubate at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and precipitate the proteins (e.g., with trichloroacetic acid).

-

-

Analysis:

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Alternatively, analyze the translation products by SDS-PAGE and autoradiography. A dose-dependent decrease in protein synthesis from the capped mRNA, but not the uncapped/IRES-containing mRNA, demonstrates specific inhibition of cap-dependent translation.[1]

-

Conclusion and Future Directions

4E1RCat has emerged as a valuable chemical probe for dissecting the intricacies of cap-dependent translation and a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to disrupt the crucial eIF4E-eIF4G interaction, and also the eIF4E-4E-BP1 interaction, provides a powerful means to inhibit the translation of oncogenic mRNAs that are highly dependent on the eIF4F complex. The experimental protocols detailed in this guide provide a robust framework for further investigation into the biological activities of 4E1RCat and the development of next-generation inhibitors. Future research will likely focus on improving the potency and selectivity of 4E1RCat analogs, as well as exploring their efficacy in combination with other anti-cancer agents to overcome chemoresistance.[1] The structural and mechanistic insights gained from studying compounds like 4E1RCat will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of eIF4E cellular localization by eIF4E-binding proteins, 4E-BPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

The Dual Inhibition of eIF4E:eIF4G and eIF4E:4E-BP1 by 4E1RCat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus for the regulation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other proliferative diseases. Its interactions with the scaffolding protein eIF4G, which promotes translation initiation, and the inhibitory 4E-binding proteins (4E-BPs), are key control points. The small molecule 4E1RCat has emerged as a significant tool for studying and potentially targeting this pathway due to its ability to dually inhibit both the eIF4E:eIF4G and eIF4E:4E-BP1 protein-protein interactions. This technical guide provides an in-depth overview of 4E1RCat, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to 4E1RCat and its Mechanism of Action

4E1RCat is a cell-permeable, small molecule inhibitor that disrupts the assembly of the eIF4F complex, a key component of the translation initiation machinery.[1] The eIF4F complex consists of the cap-binding protein eIF4E, the RNA helicase eIF4A, and the large scaffolding protein eIF4G. The interaction between eIF4E and eIF4G is essential for the recruitment of the 43S preinitiation complex to the 5' end of capped mRNAs, a rate-limiting step in cap-dependent translation.

The activity of eIF4E is tightly regulated by a family of translational repressors known as the 4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same dorsal surface on eIF4E as eIF4G, thereby competitively inhibiting the formation of the eIF4F complex and repressing cap-dependent translation.[2] Signaling pathways, such as the PI3K/Akt/mTOR pathway, lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E and allowing for the binding of eIF4G and subsequent translation initiation.[2]

Unlike some other eIF4E inhibitors that selectively disrupt the eIF4E:eIF4G interaction, 4E1RCat has been demonstrated to be a dual inhibitor, preventing the association of eIF4E with both eIF4G and 4E-BP1.[1][3] Molecular modeling studies suggest that 4E1RCat binds to a series of shallow pockets on the surface of eIF4E that overlap with the binding sites for both eIF4G and 4E-BP1, providing a structural basis for its dual inhibitory activity.[4] This dual inhibition leads to a potent suppression of cap-dependent translation.

Quantitative Data on 4E1RCat Activity

The inhibitory potency of 4E1RCat has been quantified in various biochemical and cellular assays. The most consistently reported value is its half-maximal inhibitory concentration (IC50) for the disruption of the eIF4E:eIF4G interaction.

| Parameter | Value | Assay Method | Reference |

| IC50 (eIF4E:eIF4G Interaction) | ~3.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |

| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | Not specified | [5][6] |

| IC50 (Cap-dependent Translation) | ~4 µM | In vitro translation assay | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of eIF4E-mediated translation and 4E1RCat inhibition.

Caption: Experimental workflow for Fluorescence Polarization assay.

Caption: Workflow for m7GTP pull-down assay.

Experimental Protocols

Fluorescence Polarization (FP) Assay for eIF4E:eIF4G Interaction

This assay quantitatively measures the disruption of the eIF4E:eIF4G interaction by 4E1RCat in a high-throughput format.

Materials:

-

Purified recombinant human eIF4E protein

-

A fluorescently labeled peptide derived from the eIF4E-binding region of eIF4G (e.g., labeled with fluorescein)

-

4E1RCat

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the fluorescently labeled eIF4G peptide in assay buffer at a final concentration of approximately 5-10 nM.

-

Prepare a solution of eIF4E in assay buffer at a concentration that yields a significant polarization signal upon binding to the fluorescent peptide (this needs to be empirically determined, but is typically in the low micromolar range).

-

Prepare a serial dilution of 4E1RCat in DMSO, and then dilute further into assay buffer to the desired final concentrations.

-

In the 384-well plate, add the fluorescent eIF4G peptide to all wells.

-

Add the eIF4E solution to all wells except for the "no protein" control wells.

-

Add the serially diluted 4E1RCat solutions to the experimental wells. Add vehicle (DMSO in assay buffer) to the "no inhibitor" control wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the percent inhibition for each concentration of 4E1RCat and fit the data to a dose-response curve to determine the IC50 value.

m7GTP-Agarose Pull-Down Assay

This assay assesses the ability of 4E1RCat to disrupt the eIF4F complex in a cellular context.

Materials:

-

m7GTP-agarose beads

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Primary antibodies against eIF4E, eIF4G, and 4E-BP1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate for Western blotting

Procedure:

-

Culture and treat cells with the desired concentrations of 4E1RCat or vehicle (DMSO) for the indicated time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants.

-

Incubate equal amounts of protein from each sample with pre-equilibrated m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Perform Western blot analysis using primary antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the amount of each protein that was pulled down.

In Vitro Translation Assay

This assay directly measures the effect of 4E1RCat on cap-dependent translation.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

Capped and uncapped luciferase reporter mRNA

-

4E1RCat

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare in vitro translation reactions according to the manufacturer's instructions, using rabbit reticulocyte lysate.

-

For each reaction, add a defined amount of either capped or uncapped luciferase reporter mRNA.

-

Add serial dilutions of 4E1RCat or vehicle (DMSO) to the reactions.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions and measure the luciferase activity in each sample using a luminometer.

-

Normalize the luciferase activity in the 4E1RCat-treated samples to the vehicle-treated control to determine the percent inhibition of translation.

-

Plot the percent inhibition against the concentration of 4E1RCat to determine the IC50 for the inhibition of cap-dependent translation.

Conclusion

4E1RCat serves as a valuable chemical probe for dissecting the intricate regulation of cap-dependent translation. Its ability to dually inhibit the critical interactions of eIF4E with both eIF4G and 4E-BP1 provides a powerful tool for researchers in the fields of cell biology, cancer biology, and drug discovery. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of 4E1RCat in investigating the eIF4E-mediated translational control and in the development of novel therapeutic strategies targeting this fundamental cellular process.

References

- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

4E1RCat: A Technical Guide to a Chemical Probe for Studying Translational Control

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Translational control is a critical regulatory node in gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. The eukaryotic initiation factor 4E (eIF4E), the protein that binds the 5' cap structure of messenger RNA (mRNA), is a key nexus in this process. Its activity is tightly controlled by interactions with the scaffolding protein eIF4G and a family of repressor proteins, the 4E-Binding Proteins (4E-BPs). This guide provides a comprehensive overview of 4E1RCat, a small molecule inhibitor that serves as a powerful chemical probe to investigate and manipulate the function of eIF4E. 4E1RCat competitively inhibits the interaction between eIF4E and both eIF4G and 4E-BP1, thereby specifically blocking cap-dependent translation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the core signaling pathways it perturbs, offering a valuable resource for researchers in molecular biology and drug discovery.

Introduction: Translational Control and the Central Role of eIF4E

The initiation of protein synthesis is the most regulated phase of translation.[1][2] In eukaryotes, the majority of mRNAs are translated via a cap-dependent mechanism, which requires the assembly of the eIF4F complex at the 5' m7GpppN cap structure. This complex consists of three key proteins:

-

eIF4E : The cap-binding protein. Its availability is the rate-limiting step for cap-dependent translation initiation.[3][4][5][6]

-

eIF4G : A large scaffolding protein that recruits the mRNA helicase eIF4A and the 40S ribosomal subunit to the mRNA.[7]

-

eIF4A : An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNA to facilitate ribosome scanning.

The formation of the eIF4E-eIF4G complex is a critical checkpoint.[7][8] This interaction is competitively inhibited by the 4E-Binding Proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, sequestering eIF4E and repressing translation.[7][9][10] Signaling pathways, such as the PI3K/Akt/mTOR pathway, lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E and permitting the assembly of the active eIF4F complex.[4][5][6][9]

Dysregulation of this axis, particularly the overexpression or hyperactivation of eIF4E, is a common feature in many cancers.[2][4][5][6][11] Elevated eIF4E activity leads to the preferential translation of a subset of "weak" mRNAs, which often encode proteins critical for cell growth, proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[10][12] This makes eIF4E an attractive target for therapeutic intervention.

4E1RCat: A Dual Inhibitor of eIF4E Interactions

4E1RCat is a cell-permeable small molecule identified through high-throughput screening as an inhibitor of the eIF4E:eIF4G interaction.[9][12] It acts as a dual inhibitor, disrupting the binding of eIF4E to both its activating partner, eIF4G, and its repressor, 4E-BP1.[9][13][14][15] This unique property distinguishes it from other inhibitors like 4EGI-1, which disrupts the eIF4E:eIF4G interaction but enhances eIF4E:4E-BP1 binding.[8][12][16] By preventing the assembly of the eIF4F complex, 4E1RCat specifically inhibits cap-dependent translation, making it an invaluable tool for dissecting the roles of eIF4E-mediated translational control in normal physiology and disease.[12][13][17]

Mechanism of Action

Molecular modeling suggests that 4E1RCat binds to a series of shallow pockets on the dorsal surface of eIF4E.[9][12] These pockets overlap with the conserved binding site shared by eIF4G and the 4E-BPs.[7][9][12] By occupying this crucial interface, 4E1RCat physically prevents the association of eIF4E with either protein.[12] This leads to the disruption of pre-formed eIF4F complexes and prevents the recruitment of the translational machinery to capped mRNAs, effectively shutting down cap-dependent protein synthesis.[12] Consequently, the levels of proteins encoded by eIF4E-sensitive mRNAs, such as the anti-apoptotic protein Mcl-1, are reduced.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with 4E1RCat based on published literature.

| Parameter | Value | Assay | Reference |

| IC₅₀ (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [9][12][14][17] |

| IC₅₀ (eIF4E:eIF4G Interaction) | 3.2 µM | Not Specified | [13] |

| Inhibition of Protein Synthesis | Effective at 50 µM | In HeLa & MDA-MB-231 cells | [12] |

| Cellular Activity | Effective at 5-10 µM | In various cell lines (HL-1, UACC 903) | [13][18] |

Table 1: In Vitro and Cellular Activity of 4E1RCat

| Parameter | Value | Animal Model | Administration | Reference |

| Effective Dose (Combination Therapy) | 15 mg/kg | Pten+/-Eμ-Myc Lymphoma Mouse Model | Intraperitoneal (i.p.), daily for 5 days | [13][17] |

| Effective Dose (Combination Therapy) | 10 mg/kg | Melanoma Xenograft Mouse Model | Intraperitoneal (i.p.) | [18] |

Table 2: In Vivo Efficacy of 4E1RCat

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈N₂O₆ | [13][14] |

| Molecular Weight | 478.45 g/mol | [13][14] |

| Solubility | >23.85 mg/mL in DMSO; Insoluble in H₂O and Ethanol | [13] |

Table 3: Physicochemical Properties of 4E1RCat

Key Signaling Pathways and Experimental Workflows

The activity of eIF4E is regulated by major signaling pathways that are often deregulated in cancer. 4E1RCat provides a direct method to probe the downstream consequences of these pathways at the level of translation.

mTOR/4E-BP1 Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation. A key downstream effector is mTORC1, which phosphorylates 4E-BP1, causing its release from eIF4E and activating translation.[4][5][6][19]

Caption: The mTOR/4E-BP1 signaling pathway regulating eIF4E availability.

MNK1/2-eIF4E Signaling Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway also converges on eIF4E. ERK and p38 MAPK activate the MNK1/2 kinases, which then bind to eIF4G and phosphorylate eIF4E at Ser209.[20][21] While the precise role of this phosphorylation is debated, it is strongly associated with oncogenic transformation and the translation of mRNAs involved in metastasis.[20][22][23]

Caption: The MNK1/2 signaling pathway leading to eIF4E phosphorylation.

Experimental Workflow Using 4E1RCat

Researchers can use 4E1RCat to determine if a biological process is dependent on cap-dependent translation. A typical workflow involves treating cells with 4E1RCat and observing the effects on protein levels, cellular phenotype, and global translation.

Caption: A general experimental workflow for using 4E1RCat.

Detailed Experimental Protocols

The following are representative protocols for key experiments using 4E1RCat, synthesized from published methodologies.[12][13][17][18] Researchers should optimize concentrations and timings for their specific cell lines and systems.

In Vitro eIF4F Complex Disruption Assay (m7GTP Pull-Down)

This assay assesses the ability of 4E1RCat to disrupt the eIF4E:eIF4G interaction in a cellular context.

-

Cell Culture and Lysis:

-

Culture cells (e.g., HeLa, MDA-MB-231) to 80-90% confluency.

-

Treat cells with the desired concentration of 4E1RCat (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 4-12 hours).

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

m7GTP Pull-Down:

-

Pre-wash m7GTP-sepharose beads with lysis buffer.

-

Incubate a portion of the cell lysate (e.g., 500 µg of total protein) with the pre-washed m7GTP-sepharose beads for 2 hours at 4°C with gentle rotation. This will capture eIF4E and its associated proteins.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins and an input sample of the total cell lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against eIF4E, eIF4G, and 4E-BP1.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Expected Outcome: In 4E1RCat-treated samples, the amount of eIF4G and 4E-BP1 co-precipitating with eIF4E will be significantly reduced compared to the vehicle control.

-

Polysome Profiling

This technique assesses the global state of translation initiation by separating ribosomal subunits, monosomes, and polysomes via sucrose gradient centrifugation. Inhibition of initiation leads to a decrease in polysomes and an increase in the 80S monosome peak.

-

Cell Treatment and Lysis:

-

Treat cells with 4E1RCat or vehicle as described above.

-

Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 10 minutes to arrest translation elongation and "freeze" ribosomes on the mRNA.

-

Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.

-

Lyse cells in a hypotonic lysis buffer (e.g., containing Triton X-100 and cycloheximide).

-

-

Sucrose Gradient Centrifugation:

-

Prepare linear sucrose gradients (e.g., 10-50%) in a suitable buffer.

-

Carefully layer the cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) in an ultracentrifuge with a swinging-bucket rotor for a set time (e.g., 2 hours) at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a UV detector. This generates the polysome profile.

-

Expected Outcome: Lysates from 4E1RCat-treated cells will show a decreased area under the polysome peaks and an increased 80S monosome peak compared to controls, indicating an inhibition of translation initiation.[12]

-

In Vivo Chemosensitization Study in a Mouse Model

This protocol outlines how to test if 4E1RCat can sensitize tumors to a cytotoxic agent in vivo.

-

Animal Model and Tumor Implantation:

-

Use an appropriate mouse model, such as female C57BL/6 mice for Pten+/-Eμ-Myc lymphoma cell injection or athymic nude mice for human melanoma xenografts.[17][18]

-

Inject tumor cells (e.g., 1 x 10⁶ cells) either intravenously or subcutaneously.[17][18]

-

Allow tumors to become palpable and established before starting treatment.

-

-

Drug Formulation and Administration:

-

Prepare 4E1RCat for injection by dissolving it in a suitable vehicle. A commonly used formulation is 5.2% PEG 400 / 5.2% Tween 80 in saline.[13][17]

-

Prepare the chemotherapeutic agent (e.g., Doxorubicin at 10 mg/kg) according to standard protocols.

-

Administer 4E1RCat (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection daily for five consecutive days.[13][17]

-

Administer the chemotherapeutic agent as a single dose on the second day of the 4E1RCat treatment cycle.[13][17]

-

Include control groups for vehicle, 4E1RCat alone, and the chemotherapeutic agent alone.

-

-

Monitoring and Endpoint:

-

Monitor animal health and tumor size daily using calipers.

-

The primary endpoint is typically tumor-free survival or a delay in tumor growth.[17]

-

At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting for Mcl-1 levels, TUNEL staining for apoptosis).[12]

-

Expected Outcome: The combination of 4E1RCat and the cytotoxic agent will lead to a significant extension in tumor-free remission or a greater reduction in tumor volume compared to either agent alone.[12][13]

-

Conclusion and Future Directions

4E1RCat is a specific and potent chemical probe for investigating the biological consequences of inhibiting the eIF4E-eIF4G/4E-BP1 interactions. Its ability to block cap-dependent translation provides a direct method for identifying cellular processes and signaling outputs that are reliant on eIF4E-mediated translational control. For drug development professionals, 4E1RCat serves as a valuable tool compound that validates the eIF4F complex as a therapeutic target.[12] Studies using 4E1RCat have demonstrated its potential to reverse chemoresistance in preclinical models, highlighting the therapeutic promise of targeting translational control in cancer.[12][14][17] Future research will likely focus on improving the pharmacological properties of 4E1RCat-like molecules to develop more potent and selective clinical candidates and to further unravel the complexities of the "eIF4E-translatome" in a variety of disease contexts.

References

- 1. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. the-mtor-4e-bp1-eif4e-signalling-pathway-as-source-of-cancer-drug-targets - Ask this paper | Bohrium [bohrium.com]

- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 12. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. caymanchem.com [caymanchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Salubrinal in Combination With 4E1RCat Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. oncotarget.com [oncotarget.com]

The Dual Inhibitor 4E1RCat: A Technical Guide to its Impact on Oncogenic mRNA Translation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, and its dysregulation is a hallmark of many cancers. eIF4E's role in selectively promoting the translation of mRNAs encoding oncoproteins, such as c-Myc, Cyclin D1, and Bcl-2, makes it a compelling target for anti-cancer drug development. This technical guide provides an in-depth overview of 4E1RCat, a small molecule inhibitor that disrupts the cap-dependent translation initiation complex. 4E1RCat functions as a dual inhibitor, targeting the interactions of eIF4E with both the scaffolding protein eIF4G and the inhibitory 4E-binding proteins (4E-BPs). By preventing the assembly of the eIF4F complex, 4E1RCat effectively attenuates the translation of oncogenic mRNAs, leading to reduced cell proliferation and sensitization of cancer cells to conventional chemotherapies. This document details the mechanism of action of 4E1RCat, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action of 4E1RCat

4E1RCat is a cell-permeable, oxopyrrolyl benzoate compound that functions as a potent inhibitor of the eIF4F translation initiation complex.[1] Its primary mechanism of action involves the disruption of the protein-protein interaction between eIF4E and eIF4G, a crucial step for the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs.[2][3] Unlike some other eIF4E inhibitors, 4E1RCat also blocks the interaction between eIF4E and 4E-BPs.[1][4] This dual inhibitory activity makes 4E1RCat a robust tool for studying and targeting cap-dependent translation.

The binding of 4E1RCat to eIF4E prevents the assembly of the eIF4F complex, which is composed of eIF4E, eIF4G, and the RNA helicase eIF4A.[2] This inhibition is specific to cap-dependent translation, as it does not affect cap-independent translation initiation mediated by internal ribosome entry sites (IRESs).[2][5] By selectively blocking cap-dependent translation, 4E1RCat disproportionately affects the synthesis of proteins encoded by "weak" mRNAs, which possess long, structured 5' untranslated regions (UTRs) and are highly dependent on the eIF4F complex for their translation.[6] Many of these "weak" mRNAs encode for proteins that are critical for cancer cell proliferation, survival, and angiogenesis, including c-Myc, Mcl-1, and Cyclin D1.[5][7]

Signaling Pathways Influenced by 4E1RCat

The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/ERK pathways.[8] These pathways are frequently hyperactivated in cancer and converge on the phosphorylation of 4E-BPs.[9] In their hypophosphorylated state, 4E-BPs bind to eIF4E and sequester it, preventing its interaction with eIF4G.[6] Upon phosphorylation by mTORC1, 4E-BPs dissociate from eIF4E, allowing for the formation of the active eIF4F complex and the initiation of cap-dependent translation.[8]

4E1RCat directly intervenes in this process by competing with both eIF4G and 4E-BPs for binding to eIF4E.[2] This action effectively mimics the inhibitory function of hypophosphorylated 4E-BPs, leading to a shutdown of oncogenic mRNA translation.

Caption: Signaling pathway illustrating the mechanism of 4E1RCat.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of 4E1RCat.

Table 1: In Vitro Activity of 4E1RCat

| Parameter | Value | Reference |

| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | [3][10] |

| Inhibition of Cap-Dependent Translation | Dose-dependent | [5][6] |

| Effect on Cap-Independent Translation | No significant effect | [2][5] |

Table 2: Cellular and In Vivo Effects of 4E1RCat

| Effect | Cell Lines / Model | Concentration / Dose | Result | Reference |

| Inhibition of Protein Synthesis | MDA-MB-231, HeLa | 50 µM | Significant inhibition | [1][5] |

| Reduction of c-Myc Levels | Jurkat | Not specified | Decreased expression | [2] |

| Reduction of Mcl-1 Levels | Jurkat | Not specified | Decreased expression | [2] |

| Reversal of Chemoresistance | Pten+/-Eµ-myc lymphoma mice | 15 mg/kg (i.p.) | Sensitizes tumors to doxorubicin | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 4E1RCat.

In Vitro Translation Assay

This assay is used to determine the effect of 4E1RCat on cap-dependent and cap-independent translation.

Materials:

-

Krebs-2 cell-free extract

-

Bicistronic reporter mRNA (e.g., containing a 5' cap, a first cistron like Firefly luciferase, an IRES element like that from HCV, and a second cistron like Renilla luciferase)

-

[35S]-Methionine

-

4E1RCat dissolved in DMSO

-

Nuclease-free water

-

Amino acid mixture (minus methionine)

-

Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)

-

Potassium acetate and magnesium acetate

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the in vitro translation reaction mix on ice. For a typical 25 µL reaction, combine Krebs-2 extract, the bicistronic reporter mRNA, amino acid mixture (minus methionine), energy regenerating system, and appropriate concentrations of potassium and magnesium salts.

-

Add varying concentrations of 4E1RCat (or DMSO as a vehicle control) to the reaction mixes.

-

Initiate the translation reaction by adding [35S]-Methionine and incubating at 30°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Resolve the translated proteins on an SDS-PAGE gel.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.

-

Quantify the band intensities for both luciferases to determine the relative inhibition of cap-dependent (Firefly) versus IRES-mediated (Renilla) translation.

Polysome Profiling

This technique is used to assess the global effects of 4E1RCat on translation by separating mRNAs based on the number of associated ribosomes.

Materials:

-

Mammalian cells (e.g., Jurkat, MDA-MB-231, HeLa)

-

4E1RCat

-

Cycloheximide

-

Lysis buffer (containing Tris-HCl, NaCl, MgCl2, Triton X-100, cycloheximide, and RNase inhibitors)

-

Sucrose solutions (10% and 50% w/v in lysis buffer)

-

Gradient maker

-

Ultracentrifuge with a swing-out rotor

-

Fractionation system with a UV detector (254 nm)

-

RNA extraction reagents

Procedure:

-

Treat cells with 4E1RCat or vehicle control for the desired time.

-

Add cycloheximide to the culture medium to arrest translating ribosomes on the mRNA.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet nuclei and mitochondria.

-

Layer the supernatant onto a 10-50% sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

-

Extract RNA from the collected fractions for further analysis (e.g., qRT-PCR or RNA-seq) to identify the specific mRNAs whose translation is affected by 4E1RCat.

Western Blot Analysis of Oncogenic Proteins

This method is used to quantify the reduction in specific oncoproteins following 4E1RCat treatment.

Materials:

-

Cells treated with 4E1RCat

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-Mcl-1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target oncoproteins and a loading control (e.g., Actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.

In Vivo Chemoresistance Model

This protocol describes how to assess the ability of 4E1RCat to sensitize tumors to chemotherapy in a mouse model.

Materials:

-

Pten+/-Eµ-myc transgenic mice (or other relevant cancer model)

-

4E1RCat

-

Doxorubicin

-

Vehicle for drug delivery (e.g., 5.2% PEG 400/ 5.2% Tween 80)

-

Calipers for tumor measurement

-

TUNEL assay kit for apoptosis detection

Procedure:

-

Establish tumors in the mice.

-

Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, doxorubicin alone, 4E1RCat alone, doxorubicin + 4E1RCat).

-

Administer the drugs according to a predetermined schedule (e.g., 4E1RCat at 15 mg/kg i.p. daily for 5 days, doxorubicin at 10 mg/kg i.p. on day 2).[1]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin for histological analysis.

-

Perform TUNEL staining on tumor sections to quantify the level of apoptosis in each treatment group.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 4E1RCat.

Caption: Workflow for the in vitro translation assay.

References

- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic analysis of Myc oncoprotein function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documentsdelivered.com [documentsdelivered.com]

- 8. Increased expression of eukaryotic translation initiation factors eIF-4E and eIF-2 alpha in response to growth induction by c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4E1RCat: A Technical Guide to its Role in Sensitizing Cancer Cells to Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical oncoprotein frequently overexpressed in a wide range of human cancers. Its primary function is to bind the 5' cap structure of messenger RNA (mRNA), a rate-limiting step in cap-dependent translation. This process is essential for the synthesis of many proteins involved in cell growth, proliferation, and survival, including potent anti-apoptotic proteins and oncogenes. Consequently, targeting eIF4E has emerged as a promising strategy in cancer therapy. 4E1RCat is a novel small molecule inhibitor that disrupts the crucial protein-protein interactions of eIF4E, thereby sensitizing cancer cells to apoptosis. This technical guide provides an in-depth overview of 4E1RCat's mechanism of action, its effects on apoptotic signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action of 4E1RCat

4E1RCat functions as a dual inhibitor, targeting the interaction between eIF4E and two of its key binding partners: eIF4G and 4E-BP1.[1] The interaction between eIF4E and the scaffolding protein eIF4G is essential for the assembly of the eIF4F complex, which recruits the 40S ribosomal subunit to the mRNA, initiating cap-dependent translation. The 4E-binding proteins (4E-BPs) are natural inhibitors of this process; in their hypophosphorylated state, they bind to the same site on eIF4E as eIF4G, preventing the formation of the eIF4F complex.

By binding to eIF4E, 4E1RCat sterically hinders the binding of both eIF4G and 4E-BP1.[1] This disruption of the eIF4E-eIF4G interaction is the primary mechanism by which 4E1RCat inhibits cap-dependent translation. This leads to a selective decrease in the synthesis of proteins encoded by mRNAs with complex 5' untranslated regions (UTRs), which are highly dependent on the eIF4F complex for their translation. Many of these proteins are key regulators of cell survival and proliferation, including the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[1]

Sensitization of Cancer Cells to Apoptosis

The inhibition of cap-dependent translation by 4E1RCat has profound consequences for cancer cell survival, primarily by tipping the balance of pro- and anti-apoptotic proteins in favor of cell death.

Downregulation of Anti-Apoptotic Proteins

A key mechanism by which 4E1RCat sensitizes cancer cells to apoptosis is through the rapid downregulation of the anti-apoptotic Bcl-2 family protein, Mcl-1. Mcl-1 has a short half-life and its expression is tightly regulated at the translational level, making it particularly sensitive to inhibitors of cap-dependent translation. By reducing Mcl-1 levels, 4E1RCat unleashes the pro-apoptotic activity of BH3-only proteins, which are no longer sequestered by Mcl-1. This leads to the activation of the pro-apoptotic effector proteins Bak and Bax, ultimately triggering the intrinsic pathway of apoptosis.

Reduction of Oncogenic Drivers

In addition to its effect on Mcl-1, 4E1RCat also reduces the expression of the oncoprotein c-Myc.[1] c-Myc is a potent driver of cell proliferation and has been shown to have anti-apoptotic functions. Its downregulation contributes to the overall pro-apoptotic effect of 4E1RCat.

Induction of the Intrinsic Apoptotic Pathway

The downregulation of anti-apoptotic proteins like Mcl-1 by 4E1RCat directly engages the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade.

Quantitative Data on 4E1RCat's Efficacy

The following tables summarize the quantitative data available on the efficacy of 4E1RCat in inhibiting its target and inducing apoptosis.

| Parameter | Value | Assay | Reference |

| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] |

Table 1: In Vitro Inhibition Data for 4E1RCat. This table presents the half-maximal inhibitory concentration (IC50) of 4E1RCat for the eIF4E:eIF4G interaction.

| Cell Line | Treatment | Apoptosis Rate (% of Cells) | Assay | Reference |

| Pten+/-Eμ-Myc Lymphoma | Doxorubicin | ~10% | TUNEL | [1] |

| Pten+/-Eμ-Myc Lymphoma | 4E1RCat (15 mg/kg) + Doxorubicin | ~35% | TUNEL | [1] |

Table 2: In Vivo Apoptosis Induction by 4E1RCat in Combination with Doxorubicin. This table shows the percentage of apoptotic cells in lymphoma tumors treated with doxorubicin alone versus in combination with 4E1RCat, as measured by the TUNEL assay.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of 4E1RCat's mechanism and its experimental investigation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for 4E1RCat in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4E1RCat is a cell-permeable, small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex. It functions by disrupting the crucial interaction between eIF4E, the cap-binding protein, and eIF4G, a scaffolding protein.[1][2][3] This disruption prevents the assembly of the eIF4F complex, which is a rate-limiting step in cap-dependent translation.[2][4] Furthermore, unlike some other eIF4E/eIF4G interaction inhibitors, 4E1RCat also blocks the interaction between eIF4E and its inhibitory binding proteins, the 4E-BPs.[3][4][5] By inhibiting the formation of the eIF4F complex, 4E1RCat effectively suppresses the translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival, such as c-Myc and Mcl-1.[4] This targeted inhibition of protein synthesis makes 4E1RCat a valuable tool for cancer research and a potential therapeutic agent, particularly in sensitizing chemoresistant tumors to conventional treatments.[4][6]

Mechanism of Action

4E1RCat specifically targets the interaction between eIF4E and eIF4G, which is a critical step for the initiation of cap-dependent translation. The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, is responsible for recognizing the 5' cap structure of mRNAs and recruiting the ribosomal machinery. In many cancers, the signaling pathways that regulate this process, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, are hyperactivated, leading to increased eIF4F complex assembly and aberrant protein synthesis that promotes tumorigenesis. 4E1RCat's ability to disrupt this complex leads to a reduction in the translation of key oncogenic proteins.

Caption: Mechanism of 4E1RCat action.

Quantitative Data Summary

The following tables summarize the effective concentrations and experimental conditions for 4E1RCat in various cell lines and assays.

Table 1: In Vitro Efficacy of 4E1RCat

| Parameter | Value | Cell Lines | Reference |

| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | - | [5] |

| Effective Concentration (Protein Synthesis Inhibition) | 10 - 50 µM | Jurkat, MDA-MB-231, HeLa | [4][7][8] |

| Treatment Duration (Protein Synthesis Inhibition) | 1 - 4 hours | Jurkat, Melanoma cell lines | [4][7] |

| Treatment Duration (Western Blot) | 1 - 48 hours | Jurkat, Melanoma cell lines | [4][7] |

| Combination Treatment (with Doxorubicin) | 78.13 nM - 10 µM | Lymphoma cell lines | [5] |

| Combination Treatment (with Sorafenib) | 25 µM | Huh7, HepG2 | [9] |

Table 2: Experimental Conditions for Key Assays

| Assay | Cell Line | 4E1RCat Concentration | Incubation Time | Key Observations |

| Cytotoxicity (MTS Assay) | Lymphoma cell lines | 78.13 nM - 10 µM | 24 hours | Dose-dependent decrease in cell viability. |

| Protein Synthesis (Radiolabeling) | MDA-MB-231, HeLa | 50 µM | 4 hours | Significant inhibition of protein synthesis. |

| Protein Synthesis (AHA Incorporation) | Melanoma cell lines | 10 - 40 µM | 48 hours (treatment), 4 hours (AHA) | Decreased new protein synthesis. |

| Western Blot (c-Myc, Mcl-1) | Jurkat | 50 µM | 1 hour | Decreased levels of c-Myc and Mcl-1. |

| eIF4F Pull-Down | MDA-MB-231 | 50 µM | 4 hours | Reduced amount of eIF4G in the eIF4F complex. |

Experimental Protocols

Preparation of 4E1RCat Stock Solution

4E1RCat is soluble in dimethyl sulfoxide (DMSO).

-

Reconstitution: Dissolve 4E1RCat powder in DMSO to a final concentration of 10 mM. For example, for 1 mg of 4E1RCat (MW: 478.45 g/mol ), add 209 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[5]

Cell Culture and Treatment

The following is a general protocol that can be adapted for specific cell lines.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Adherent Cells: Allow cells to adhere overnight before treatment.

-

Suspension Cells: Cells can be treated shortly after seeding.

-

Treatment: Dilute the 4E1RCat stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.5%.

-

Incubation: Incubate the cells for the desired period as determined by the specific assay (refer to Table 2).

Caption: General workflow for cell treatment.

Cytotoxicity Assay (MTS Assay)

This protocol is adapted for determining the cytotoxic effects of 4E1RCat.[5][10][11][12]

-

Cell Seeding: Seed cells (e.g., lymphoma cells at 1 x 10^6 cells/mL) in a 96-well plate in a final volume of 100 µL per well.

-

Treatment: Add 100 µL of media containing serial dilutions of 4E1RCat (e.g., ranging from 78.13 nM to 10,000 nM) to the wells. For combination studies, co-administer with another drug (e.g., doxorubicin ranging from 3.9 nM to 250 nM). Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protein Synthesis Assay (AHA Incorporation Method)

This method measures newly synthesized proteins.[7]

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with 4E1RCat (e.g., 10-40 µM) or vehicle for the desired duration (e.g., 48 hours).

-

Methionine Starvation: Wash the cells with PBS and then incubate in methionine-free DMEM for 1 hour.

-

AHA Labeling: Replace the medium with methionine-free DMEM containing 4E1RCat and azidohomoalanine (AHA) and incubate for 4 hours at 37°C.

-

Cell Lysis: Lyse the cells using RIPA buffer.

-

Click-iT Reaction: Perform a Click-iT reaction to attach a biotin-alkyne to the AHA-containing proteins, following the manufacturer's instructions.

-

Western Blot Analysis: Analyze the biotinylated proteins by Western blotting using a streptavidin-HRP conjugate.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins like c-Myc and Mcl-1.[4]

-

Cell Treatment and Lysis: Treat cells (e.g., Jurkat cells) with 4E1RCat (e.g., 50 µM) for the desired time (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-c-Myc, anti-Mcl-1, and a loading control like anti-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Signaling pathways affected by 4E1RCat.

Troubleshooting

-

Low Efficacy:

-

Compound Integrity: Ensure 4E1RCat has been stored correctly and has not degraded.

-

Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity. Perform a dose-response curve to determine the optimal concentration for your cell line.

-

Treatment Duration: The effect of 4E1RCat on protein levels may be transient. Optimize the treatment time.

-

-

High Background in Western Blots:

-

Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).

-

Antibody Concentration: Titrate the primary and secondary antibody concentrations.

-

Washing: Increase the number and duration of washing steps.

-

-

Inconsistent Results in MTS Assay:

-

Cell Seeding Density: Ensure consistent cell seeding across all wells.

-

Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.

-

Incubation Time with MTS: Optimize the incubation time with the MTS reagent for your specific cell line to ensure the signal is within the linear range of the assay.

-

Conclusion